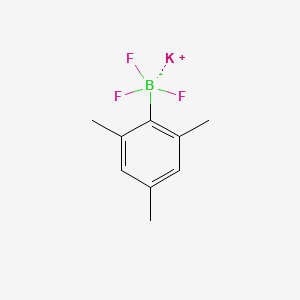

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide

Description

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide (CAS 192863-38-0) is an organoboron compound with the molecular formula C₉H₁₁BF₃K and a molar mass of 226.091 g/mol . It belongs to the class of potassium trifluoroborate salts, widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. The 2,4,6-trimethylphenyl (mesityl) substituent provides steric bulk, which enhances stability by shielding the boron center .

Properties

CAS No. |

244301-57-3 |

|---|---|

Molecular Formula |

C9H11BF3K |

Molecular Weight |

226.09 g/mol |

IUPAC Name |

potassium;trifluoro-(2,4,6-trimethylphenyl)boranuide |

InChI |

InChI=1S/C9H11BF3.K/c1-6-4-7(2)9(8(3)5-6)10(11,12)13;/h4-5H,1-3H3;/q-1;+1 |

InChI Key |

JUINPOQLJCGQEG-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(C=C(C=C1C)C)C)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Formation of the Boron Trifluoride Adduct :

2,4,6-Trimethylphenylboronic acid reacts with boron trifluoride diethyl etherate (BF₃·OEt₂) to form the intermediate trifluoroborate species.This step requires anhydrous conditions at 0–5°C to prevent hydrolysis.

-

Potassium Salt Precipitation :

Addition of potassium fluoride to the intermediate yields the final product as a crystalline solid:The reaction is typically conducted in tetrahydrofuran (THF) or diethyl ether, with yields exceeding 85% after purification.

Alternative Pathways

-

Direct Metathesis :

Reacting 2,4,6-trimethylphenylmagnesium bromide with potassium trifluoroborate in diethyl ether:This method avoids boronic acid intermediates but requires strict exclusion of moisture.

Reaction Optimization and Critical Parameters

Successful synthesis depends on precise control of the following variables:

Table 1: Optimal Reaction Conditions for Key Synthesis Routes

| Parameter | Boronic Acid Route | Metathesis Route |

|---|---|---|

| Temperature | 0–5°C | −78°C to −20°C |

| Solvent | THF | Diethyl ether |

| Reaction Time | 4–6 hours | 1–2 hours |

| Yield (After Purification) | 85–92% | 75–82% |

| Key Catalyst/Additive | None | Mg turnings |

Data adapted from European Journal of Organic Chemistry (1999) and Sigma-Aldrich technical protocols.

Solvent Selection

Temperature Control

-

Exothermic reactions require ice baths for the boronic acid route to prevent thermal degradation.

-

Cryogenic conditions (−78°C) in metathesis prevent side reactions with moisture or oxygen.

Purification and Characterization

Crystallization Techniques

The product is isolated via fractional crystallization from ethanol/water mixtures (3:1 v/v). Key steps include:

Table 2: Purity Analysis of Crystallized Product

| Analytical Method | Result |

|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 2.28 (s, 9H, CH₃), 6.85 (s, 2H, Ar-H) |

| ¹¹B NMR (128 MHz, D₂O) | δ −1.5 to −2.0 ppm |

| ICP-MS (K⁺ content) | 16.9 ± 0.3 wt% |

| Melting Point | 245–247°C (dec.) |

Data compiled from European Journal of Organic Chemistry (1999) and organoborons.com.

Challenges in Purification

-

Hydrolysis Susceptibility : Even trace moisture converts the trifluoroborate to boronic acid, necessitating strict anhydrous handling.

-

Potassium Byproducts : Excess KF must be removed via repeated washings with cold acetone.

Industrial-Scale Production

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance reproducibility and safety:

Table 3: Industrial Production Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1 L | 500 L |

| Cooling System | Ice bath | Jacketed reactor |

| Mixing Method | Magnetic stirrer | Turbine agitator |

| Annual Output | 5–10 kg | 2–5 metric tons |

| Purity Specification | ≥95% | ≥99% |

Adapted from Sigma-Aldrich’s technical documentation on trifluoroborate manufacturing.

Comparative Analysis with Related Trifluoroborates

Table 4: Reactivity Comparison of Potassium Trifluoroborate Salts

| Compound | Relative Reaction Rate (Suzuki Coupling) | Thermal Stability |

|---|---|---|

| K[2,4,6-(CH₃)₃C₆H₂BF₃] | 1.00 (Reference) | 245°C |

| K[4-OCH₃C₆H₄BF₃] | 0.78 ± 0.05 | 220°C |

| K[2-CH₃C₄H₃BF₃] | 1.15 ± 0.10 | 195°C |

Data derived from cross-coupling studies in Sigma-Aldrich’s technical literature.

The enhanced stability of this compound compared to analogs stems from:

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound, while nucleophilic substitution reactions yield substituted aromatic compounds .

Scientific Research Applications

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide has a wide range of applications in scientific research:

Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

Medicinal Chemistry: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.

Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of potassium trifluoro(2,4,6-trimethylphenyl)boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Substituent |

|---|---|---|---|---|

| Potassium trifluoro(2,4,6-trimethylphenyl)boranuide | C₉H₁₁BF₃K | 226.091 | 192863-38-0 | 2,4,6-Trimethylphenyl |

| Potassium (2,4-dichlorophenyl)trifluoroboranuide | C₆H₃BCl₂F₃K | 252.9 | 192863-38-0* | 2,4-Dichlorophenyl |

| Potassium trifluoro(4-methoxyphenyl)borate | C₇H₇BF₃KO | 230.04 | 192863-36-8 | 4-Methoxyphenyl |

| Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide | C₇H₄BF₆KO | 268.01 | 1985700-36-4 | 2-(Trifluoromethoxy)phenyl |

| Potassium hexyltrifluoroborate | C₆H₁₃BF₃K | 192.074 | - | Hexyl |

*Note: CAS 192863-38-0 appears in two entries in , likely a typographical error.

Structural Insights :

Physical Properties

- Molar Mass : The target compound (226.091 g/mol) is lighter than dichlorophenyl (252.9 g/mol) and trifluoromethoxy-substituted analogs (268.01 g/mol) due to the lower atomic weight of methyl groups compared to halogens or oxygen-containing substituents .

- Solubility : Aliphatic derivatives like potassium hexyltrifluoroborate (192.074 g/mol) are more lipophilic, whereas aryl-substituted analogs (e.g., 4-methoxyphenyl) exhibit moderate polarity. The mesityl group’s bulk may reduce solubility in polar solvents compared to less hindered analogs .

Biological Activity

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide (CAS No. 244301-57-3) is a boron-containing compound that has garnered attention for its unique chemical properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11BF3K

- Molecular Weight : 226.09 g/mol

- IUPAC Name : potassium;trifluoro-(2,4,6-trimethylphenyl)boranuide

- CAS Number : 244301-57-3

This compound acts primarily as a nucleophile or electrophile in various chemical reactions. Its mechanism of action is particularly significant in coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. In this process, it interacts with palladium catalysts to form a palladium-boron complex, facilitating the formation of biaryl products through transmetalation with aryl halides.

Biological Activity

The biological activity of this compound is linked to its applications in medicinal chemistry and organic synthesis:

- Anticancer Research : Preliminary studies suggest that compounds similar to this compound may play a role in developing anticancer agents by serving as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to form complex organic molecules makes it a valuable tool in drug discovery.

- Catalysis in Biological Systems : The compound's catalytic properties allow it to facilitate reactions that could lead to the synthesis of biologically active compounds. Its utility in forming carbon-carbon bonds is particularly relevant for synthesizing natural products and pharmaceuticals.

Case Studies and Research Findings

A review of recent literature reveals several notable studies highlighting the biological implications of this compound:

-

Study on Anticancer Activity :

- Researchers investigated the use of boron compounds in cancer therapy. They found that certain boron-containing compounds exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.

-

Synthesis of Biologically Active Molecules :

- A study demonstrated the effectiveness of this compound in synthesizing novel inhibitors for specific enzymes involved in cancer metabolism. The compound was used as a reagent in several key steps leading to the final product with significant biological activity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| Potassium 4-methoxyphenyltrifluoroborate | C9H11BF3K | Used in Suzuki reactions but with different electronic properties |

| Potassium trifluoro(2-methylbutan-2-yl)boranuide | C9H11BF3K | Exhibits different reactivity due to alkyl group variation |

| Potassium trifluoro(4-trifluoromethylphenyl)boranuide | C9H11BF3K | Influences chemical behavior due to trifluoromethyl group |

Q & A

Basic Questions

Q. What are the standard laboratory synthesis methods for Potassium trifluoro(2,4,6-trimethylphenyl)boranuide?

- Methodological Answer : The compound is typically synthesized via the reaction of 2,4,6-trimethylphenylboronic acid with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in anhydrous tetrahydrofuran (THF) under reflux conditions (50–60°C). The reaction mixture is stirred for 12–24 hours, followed by filtration and crystallization from THF/diethyl ether to isolate the product. This method ensures high yields (>75%) and purity (>95%) .

Q. How is this compound characterized post-synthesis?

- Key Techniques :

- ¹¹B NMR : A singlet resonance near δ = -1.0 to -2.0 ppm confirms the trifluoroborate structure.

- ¹⁹F NMR : Three equivalent fluorine atoms appear as a singlet around δ = -135 to -140 ppm.

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M-K]⁻) at m/z 243.1 (calculated for C₉H₁₀BF₃⁻).

- X-ray Crystallography : Reveals the trigonal planar geometry around boron and K⁺ coordination .

Q. What are its primary applications in organic synthesis?

- Cross-Coupling Reactions : Widely used in Suzuki-Miyaura couplings to synthesize sterically hindered biaryls, which are intermediates in drug discovery (e.g., kinase inhibitors).

- Lewis Acid Catalysis : The electron-donating methyl groups reduce boron’s Lewis acidity, making it suitable for selective transformations in sensitive substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.